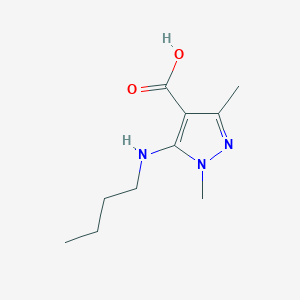

5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

5-(butylamino)-1,3-dimethylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H17N3O2/c1-4-5-6-11-9-8(10(14)15)7(2)12-13(9)3/h11H,4-6H2,1-3H3,(H,14,15) |

InChI Key |

QKXXIPYQXWKUSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C(=NN1C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with butylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of the target compound with its analogs:

Key Observations :

- Substituent Effects: The butylamino group in the target compound introduces significant lipophilicity compared to the electron-withdrawing chloro group in the analog from Kanto Reagents .

- Molecular Weight: The butylamino derivative has a higher molecular weight (198.25 g/mol) than the chloro analog (174.58 g/mol), which may influence pharmacokinetic properties like absorption and distribution.

Physical and Chemical Properties

- Melting Point : Only the chloro-substituted analog reports a melting point range of 195–198°C , suggesting strong intermolecular interactions due to its polar substituent . Data for other compounds are unavailable.

- Solubility: The butylamino group likely reduces aqueous solubility compared to the chloro and fluorinated analogs, which may exhibit better solubility in polar solvents.

- Acidity: The electron-withdrawing chloro group could increase the acidity of the carboxylic acid moiety compared to the electron-donating butylamino group.

Q & A

Q. What are the established synthetic routes for 5-(Butylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclocondensation of β-keto esters with hydrazine derivatives, followed by alkylation and amination. For example:

Cyclocondensation : Use ethyl acetoacetate and substituted hydrazines to form the pyrazole core .

N-Alkylation : Introduce the dimethyl group via alkylation with methyl iodide under basic conditions (e.g., NaH/DMF) .

Amination : React with butylamine under nucleophilic substitution or coupling agents (e.g., EDC/HOBt) to attach the butylamino group .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Catalysts : Palladium or copper catalysts improve coupling reactions .

- Temperature Control : Stepwise heating (60–80°C) minimizes side reactions.

- Yield Improvement : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) achieves >85% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound's purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., butylamino CH₂ peaks at δ 1.2–1.6 ppm, pyrazole ring protons at δ 6.8–7.5 ppm) .

- Infrared Spectroscopy (IR) : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) groups .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 255.15 g/mol) .

Advanced Research Questions

Q. How can computational chemistry techniques predict the compound's reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group shows high electrophilicity, favoring interactions with serine proteases .

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or antimicrobial targets. Pyrazole rings often form π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .

- MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments (GROMACS, 100 ns trajectories) .

Q. What strategies resolve contradictions in bioactivity data across studies involving similar pyrazole derivatives?

- Methodological Answer :

- Dose-Response Validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity, COX inhibition for anti-inflammatory activity) .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. methyl groups) on potency. For instance, electron-withdrawing groups enhance antimicrobial activity but reduce solubility .

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies (e.g., Viveka et al., 2016) to identify outliers due to assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.